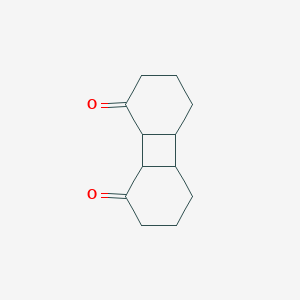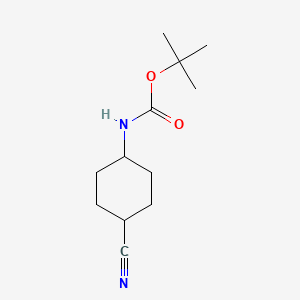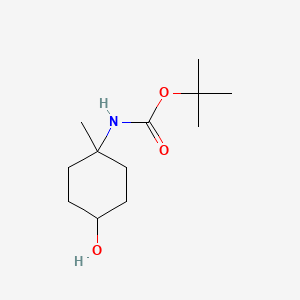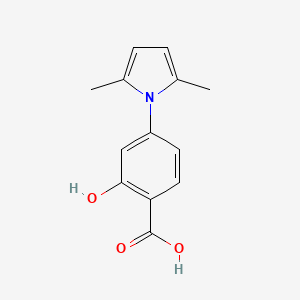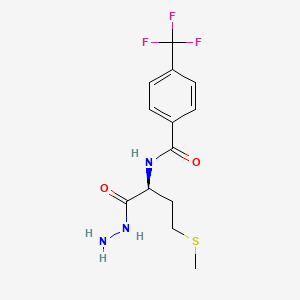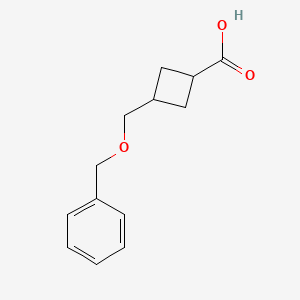
2',2'-二氟脱氧鸟苷
描述
2’,2’-Difluorodeoxyguanosine (dFdGuo) is a purine congener that has gained interest due to the clinical success of gemcitabine . Unlike the natural nucleoside deoxyguanosine (dGuo), dFdGuo is not a substrate for purine nucleoside phosphorylase .
Synthesis Analysis
The synthesis and evaluation of purine congeners were stimulated by the emerging clinical success of gemcitabine . The kinase activity that phosphorylated dGuo also converted dFdGuo to its monophosphate, suggesting that dGuo kinase activated dFdGuo .Molecular Structure Analysis
The molecular formula of 2’,2’-Difluorodeoxyguanosine is C10H11F2N5O4 .Chemical Reactions Analysis
Intracellularly, dFdGuo was phosphorylated to its mono-, di-, and triphosphates; dFdGuo triphosphate (dFdGTP) was the major metabolite . Deoxynucleotides were decreased in cells incubated with dFdGuo, suggesting that ribonucleotide reductase was inhibited .Physical And Chemical Properties Analysis
The average mass of 2’,2’-Difluorodeoxyguanosine is 285.232 Da and its monoisotopic mass is 285.087341 Da .科学研究应用
力场构象分析
Lipkowitz 等人 (1982) 的一项研究重点是氨基芴和乙酰氨基芴取代脱氧鸟苷(包括 2'-脱氧鸟苷)的构象分析。使用 Allinger 的力场,该研究考察了这些化合物的构象性质和势能面。这项研究有助于理解脱氧鸟苷衍生物的结构行为,特别是与 DNA 结构效应相关的行为 (Lipkowitz 等,1982).
致癌性的光谱表征
McClelland 等人 (1999) 的研究涉及了 2-芴基硝鎓离子与 2'-脱氧鸟苷反应中初始 C8 中间的谱学表征。这项研究对于理解某些化合物的致癌机制很重要,因为它探索了与致癌作用有关的特定加合物的形成 (McClelland 等,1999).
用于生物标记物检测的微流控装置
Dawoud 等人 (2007) 开发了一种微流控装置,用于检测 8-羟基脱氧鸟苷 (8-OH-dG) DNA 加合物,这是一种表明氧化应激导致 DNA 损伤的生物标记物。该装置利用基于毛细管电泳的方法和电镀钯解耦器,展示了对这种关键生物标记物的改进检测限和分辨能力 (Dawoud 等,2007).
氧化性 DNA 和 RNA 损伤研究
Fiala 等人 (1989) 研究了用肝癌物 2-硝基丙烷处理的大鼠肝脏中的氧化性 DNA 和 RNA 损伤。这项研究突出了肝脏 DNA 中 8-羟基脱氧鸟苷水平的显着增加,提供了基于核酸损伤的致癌机制的见解 (Fiala 等,1989).
寡脱氧核苷酸的分离和表征
Shibutani 等人 (1991) 分离和表征了含有特定氨基芴和脱氧鸟苷氧化产物的寡脱氧核苷酸。该研究的目的是通过将这些加合物特异性地引入 DNA 中来更好地了解这些加合物的诱变性质 (Shibutani 等,1991).
8-OHdG 生物标记物的实时监测
Prabhulkar 和 Li (2010) 开发了一种策略,用于实时监测 8-OHdG,这是一种在单个细胞表面氧化应激的关键生物标记物。该方法用于测量尼古丁影响下肺上皮细胞释放的 8-OHdG,揭示了烟草诱导的遗传毒性 (Prabhulkar & Li,2010).
作用机制
Target of Action
2’-Deoxy-2’,2’-Difluoroguanosine, also known as 2’,2’-Difluorodeoxyguanosine, is a nucleoside analog . It is similar to guanosine, but with two fluorine atoms replacing the hydroxyl groups at the 2’ position of the ribose sugar . The primary targets of this compound are the enzymes involved in DNA replication and repair, particularly those that interact with the guanine nucleotide .
Mode of Action
The compound exerts its action by being incorporated into the growing DNA chain during replication . The presence of the fluorine atoms causes steric hindrance, which disrupts the normal enzymatic processes involved in DNA replication and repair . This leads to premature termination of the DNA chain, resulting in DNA damage and cell death .
Biochemical Pathways
The affected pathways primarily involve DNA replication and repair . The incorporation of 2’-Deoxy-2’,2’-Difluoroguanosine into the DNA chain can lead to the activation of various DNA damage response pathways. These include the ATM and ATR kinase pathways, which play a crucial role in cell cycle regulation, DNA repair, and apoptosis .
Pharmacokinetics
As a nucleoside analog, it is expected to be well absorbed and distributed throughout the body, particularly in cells with high rates of dna replication . The compound may be metabolized by various nucleoside transporters and kinases, and excreted via the kidneys .
Result of Action
The primary result of the action of 2’-Deoxy-2’,2’-Difluoroguanosine is the induction of DNA damage, leading to cell death . This makes the compound potentially useful as a therapeutic agent in conditions characterized by rapid cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 2’-Deoxy-2’,2’-Difluoroguanosine can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or transporters
安全和危害
未来方向
属性
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIYMUKKPIEAMB-TWOGKDBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908623 | |
| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2'-Difluorodeoxyguanosine | |
CAS RN |
103882-87-7, 103828-82-6 | |
| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 223592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2',2'-difluorodeoxyguanosine (dFdG) activated within cells, and how does this differ from gemcitabine?
A1: Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), dFdG is primarily phosphorylated by deoxyguanosine kinase (dGK). This has been demonstrated through several lines of evidence. Firstly, cell lines deficient in dCK remain sensitive to dFdG [, ]. Secondly, co-incubation with deoxyguanosine, a substrate for dGK, protects against dFdG-mediated toxicity, while deoxycytidine does not [, ]. Lastly, studies have shown that purified dGK can directly phosphorylate dFdG [].
Q2: Does 2',2'-difluorodeoxyguanosine (dFdG) affect other cellular processes besides DNA synthesis?
A2: Yes, dFdG also impacts ribonucleotide reductase (RR) activity [, ]. This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA. dFdG treatment leads to a decrease in deoxycytidine triphosphate (dCTP) pools, likely due to RR inhibition. This effect on dNTP pools mirrors that observed with gemcitabine.
Q3: Is there evidence of resistance to 2',2'-difluorodeoxyguanosine (dFdG), and if so, what mechanisms are involved?
A3: Research indicates that increased expression of ribonucleotide reductase (RR) subunits, particularly RRM1, can confer resistance to dFdG []. This finding suggests that enhanced RR activity can counteract the inhibitory effects of dFdG on dNTP pools, allowing cells to maintain sufficient nucleotide levels for DNA synthesis.
Q4: Could mitochondrial deoxyguanosine kinase (dGK) play a role in the cytotoxicity of dFdG?
A4: Research suggests that mitochondrial dGK might contribute to the cytotoxicity of dFdG. Overexpression of mitochondrial dGK in pancreatic cancer cell lines increased sensitivity to dFdG, indicating a potential role for this enzyme in activating dFdG within the mitochondria []. This finding highlights the complexity of nucleoside analog metabolism and its potential influence on therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



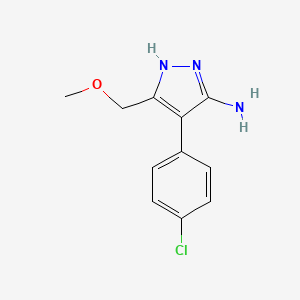



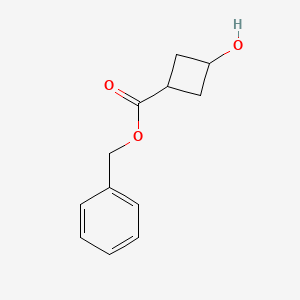
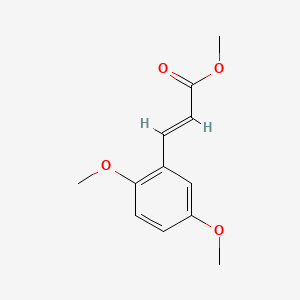

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)
